molecular formula C6H9BrN2O B1440240 4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole CAS No. 1287752-78-6

4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole

Cat. No. B1440240
M. Wt: 205.05 g/mol
InChI Key: UXQSDVYMXCEJHH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This includes studying the compound’s melting point, boiling point, solubility, optical activity, and other physical properties. Its chemical properties, such as its acidity or basicity, may also be studied.


Scientific Research Applications

  • Synthesis of Thiophene Derivatives
    • Field : Organic Chemistry
    • Application : The compound 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide was synthesized using a series of lithiation and bromination reactions starting from thiophene . This compound is a functionalized derivative of thiophene, which has wide applications in the fields of material chemistry and electronics .
    • Method : The synthesis involved three successive direct lithiations and a bromination reaction starting from thiophene. All these lithiation reactions were carried out at −78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .
    • Results : The overall yield of the four-step protocol starting from thiophene was 47% .
  • Preparation of Boronic Acid Derivatives

    • Field : Organic Chemistry
    • Application : (4-Bromo-3-(methoxymethyl)phenyl)boronic acid is a boronic acid derivative . Boronic acids are commonly used in organic synthesis for Suzuki-Miyaura cross-coupling reactions .
    • Method : The preparation of boronic acids typically involves the reaction of an aryl halide with diboronic acid or a boronic ester .
    • Results : The specific results or outcomes for this compound are not provided in the source .
  • Synthesis of Photoactive Compounds

    • Field : Material Science
    • Application : A novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, was synthesized . This molecule is photoactive in solution, which means it can change its properties in response to light .
    • Method : The synthesis and structure of this compound is described in the source . The molecule crystallizes in the centrosymmetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .
    • Results : Although the molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
  • Synthesis of Benzoic Acid Derivatives
    • Field : Organic Chemistry
    • Application : The compound 4-bromomethylbenzoic acid, which is structurally similar to the compound you mentioned, can be used to synthesize benzoic acid derivatives .
    • Method : The synthesis typically involves reactions with NBS (N-Bromosuccinimide) in a solvent such as chlorobenzene .
    • Results : The specific results or outcomes for this compound are not provided in the source .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information.


Future Directions

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Please note that not all compounds will have information available in all these categories, especially if they are not widely studied. For a specific compound, it’s best to consult the primary scientific literature or databases like PubChem or ChemSpider. If you have a different compound or a more specific question about this compound, feel free to ask!


properties

IUPAC Name

4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2O/c1-4-6(7)5(3-10-2)9-8-4/h3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQSDVYMXCEJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)COC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201246291
Record name 4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole

CAS RN

1287752-78-6
Record name 4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287752-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-(methoxymethyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201246291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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